molecular formula C18H19NO4 B2514832 Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate CAS No. 2123491-26-7

Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate

Cat. No.: B2514832
CAS No.: 2123491-26-7
M. Wt: 313.353
InChI Key: NAGAKWSFVGGCQH-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate is a specialized chemical building block designed for advanced organic synthesis and drug discovery research. It features a protected amine (Boc group) and a reactive formyl group on its biphenyl ether scaffold. The Boc group ensures stability during multi-step syntheses and can be removed under mild acidic conditions to unveil the free amine for further functionalization. Simultaneously, the aldehyde moiety serves as a versatile handle for conjugation, enabling reactions such as reductive amination or formation of hydrazone and oxime linkages. This unique duality makes it a valuable intermediate for constructing diverse compound libraries, developing pharmaceutical candidates, and creating novel materials. Its structure is particularly useful in medicinal chemistry for exploring structure-activity relationships and in developing targeted therapies.

Properties

IUPAC Name

tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(21)19-14-7-9-15(10-8-14)22-16-6-4-5-13(11-16)12-20/h4-12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGAKWSFVGGCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Protection of the Aniline Precursor

The tert-butyl carbamate (Boc) group is universally employed to protect the amine functionality during multi-step syntheses. The reaction of 4-aminophenol with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM) yields tert-butyl N-(4-hydroxyphenyl)carbamate. This step typically achieves >95% yield under mild conditions (0°C to room temperature, 2–4 hours) with catalytic 4-dimethylaminopyridine (DMAP).

Key Considerations :

  • Excess Boc anhydride (1.2–1.5 equivalents) ensures complete conversion.
  • Aqueous workup (e.g., 1 M HCl and saturated NaHCO₃) removes unreacted reagents.

Diaryl Ether Formation via Ullmann Coupling

The diaryl ether linkage is constructed using copper-mediated Ullmann coupling. tert-Butyl N-(4-hydroxyphenyl)carbamate reacts with 3-bromo- or 3-iodobenzaldehyde in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100–120°C for 12–24 hours.

Representative Data :

Reagent Conditions Yield (%) Purification Method
3-Iodobenzaldehyde 120°C, 24 h 58 Column chromatography
3-Bromobenzaldehyde 100°C, 18 h 45 Recrystallization (EtOH)

Mechanistic Insight :
The reaction proceeds via a copper(I)-mediated oxidative addition and reductive elimination cycle. Electron-withdrawing groups (e.g., formyl) on the aryl halide enhance electrophilicity, facilitating nucleophilic attack by the phenoxide.

Direct Formylation via Vilsmeier-Haack Reaction

An alternative route introduces the formyl group post-etherification. tert-Butyl N-[4-(3-methylphenoxy)phenyl]carbamate undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 0°C to room temperature, achieving 70–75% yield.

Optimization Notes :

  • Stoichiometric PCC (1.2 equivalents) prevents over-oxidation to carboxylic acid.
  • Anhydrous conditions are critical to avoid hydrolysis of the carbamate.

Alternative Methodologies and Comparative Analysis

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction offers a palladium-free approach. tert-Butyl N-(4-hydroxyphenyl)carbamate reacts with 3-hydroxybenzaldehyde using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature. However, yields remain modest (35–40%) due to competing side reactions.

Limitations :

  • DEAD’s sensitivity to moisture necessitates rigorous anhydrous conditions.
  • High dilution (0.1 M) minimizes dimerization.

Reductive Amination Pathway

A novel approach involves reductive amination of tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate’s aldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. While this method avoids harsh oxidation conditions, it requires pre-installation of the formyl group and achieves <30% yield.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography with ethyl acetate/hexane gradients (10–40% EtOAc) effectively isolates the target compound. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves regioisomers, as evidenced by retention time differences of 1.5–2 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.96 (s, 1H, CHO), 7.82 (d, J = 8.1 Hz, 2H), 7.45–7.38 (m, 4H), 6.99 (d, J = 8.1 Hz, 2H), 1.52 (s, 9H).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₂₁NO₄: 328.1549; found: 328.1552.

Challenges and Practical Recommendations

Sensitivity of the Formyl Group

The aldehyde moiety is prone to oxidation and nucleophilic attack. Strategies include:

  • Late-stage introduction via PCC oxidation.
  • Storage under argon at –20°C with desiccants.

Solvent Selection for Coupling Reactions

Polar aprotic solvents (DMF, DMSO) enhance Ullmann coupling efficiency but complicate product isolation. Recent studies advocate for dimethylacetamide (DMA) as a balance between reactivity and workability.

Chemical Reactions Analysis

Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It has potential biological activity and is studied for its effects on various biological systems.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate (Target) Not explicitly provided ~300–320 (estimated) 3-Formylphenoxy, Boc-protected phenyl Reactive intermediate for conjugation, drug delivery, or polymer synthesis .
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate () C12H18N2O2 222.29 Aminomethyl, Boc-protected phenyl Amine protection in peptide synthesis; precursor for bioactive molecules .
tert-Butyl 4-[(3-fluorophenyl)amino]-4-oxobutylcarbamate () C15H21FN2O3 296.34 3-Fluorophenylamino, oxobutyl chain Potential medicinal chemistry applications due to fluorine’s metabolic stability .
tert-Butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate () C13H15F3N2O3 ~308 (estimated) Trifluoromethoxy, aminomethyl Drug intermediate; fluorinated groups enhance lipophilicity .
Tert-butyl N-[4-(methylamino)phenyl]carbamate () C12H18N2O2 222.28 Methylamino, Boc-protected phenyl Modifies solubility and reactivity of aromatic amines .
Tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate () C12H14F3NO2 261.24 Trifluoromethyl, Boc-protected phenyl Agrochemicals; CF3 group improves chemical stability .
tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate () C13H16F3NO3 291.27 Methoxy, trifluoromethyl Electronic modulation for optoelectronic materials .
TERT-BUTYL N-(4-FORMYLBENZYL)CARBAMATE () C13H15NO3 ~233 (estimated) 4-Formylbenzyl Aldehyde functionality for bioconjugation; differs in benzyl vs. phenoxy linkage .

Key Differences and Implications

Functional Groups: The 3-formylphenoxy group in the target compound provides an aldehyde at the meta position of the phenoxy ring, contrasting with 4-formylbenzyl in . The phenoxy linkage may reduce steric hindrance compared to benzyl, enhancing accessibility for nucleophilic reactions . Fluorinated analogs () exhibit increased metabolic stability and lipophilicity, making them suitable for pharmaceuticals. The target compound lacks fluorine but offers aldehyde-driven reactivity .

Molecular Weight and Solubility: The target compound’s estimated molecular weight (~300–320) is higher than simpler Boc-protected carbamates (e.g., ) due to the phenoxy-formyl substituent. This may reduce aqueous solubility, necessitating organic solvents for handling .

Applications: Unlike trifluoromethyl-containing compounds () used in agrochemicals, the target’s aldehyde group is ideal for forming imines or hydrazones, relevant in drug delivery and polymer chemistry . Aminomethyl derivatives () serve as protected amine intermediates, whereas the target’s formyl group enables crosslinking or bioconjugation .

Biological Activity

Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a phenoxy group with a formyl substituent. This structural arrangement is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may inhibit specific enzymes or modulate signaling pathways, leading to therapeutic effects such as:

  • Antimicrobial Activity : The compound exhibits potential against various pathogens.
  • Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth through mechanisms similar to other phenolic compounds.

Biological Activity Summary

Activity Type Description References
AntimicrobialExhibits activity against bacteria and fungi.
AnticancerShows potential in inhibiting cancer cell proliferation.
Anti-inflammatoryMay reduce inflammation markers in cellular models.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, indicating significant potency compared to standard antibiotics.
  • Anticancer Activity :
    • In vitro assays on various cancer cell lines (e.g., HCT-15 colon carcinoma) revealed that the compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics. The structure-activity relationship (SAR) studies indicated that the presence of the phenoxy and formyl groups was essential for enhancing cytotoxicity .
  • Mechanistic Insights :
    • Research involving molecular dynamics simulations suggested that this compound interacts with key proteins involved in cell signaling pathways related to apoptosis and cell cycle regulation .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting 4-(3-formylphenoxy)aniline with tert-butyl chloroformate under basic conditions. Key steps include:

  • Reagents : Tert-butyl chloroformate, triethylamine (base), and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents .
  • Procedure : Add tert-butyl chloroformate dropwise to a stirred solution of the amine and base at 0–5°C. Stir for 4–6 hours at room temperature.
  • Optimization :
    • Use inert atmosphere (N₂/Ar) to prevent moisture-sensitive side reactions.
    • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify aromatic protons (δ 6.8–8.2 ppm), tert-butyl group (δ 1.3–1.5 ppm), and formyl proton (δ ~9.8 ppm).
    • ¹³C NMR : Confirm carbamate carbonyl (δ ~155 ppm) and formyl carbon (δ ~190 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to confirm molecular ion peak (expected m/z: calculated based on C₁₈H₁₉NO₄) .

Q. What safety protocols should be prioritized when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Purity Validation : Re-analyze compounds using HPLC and NMR to rule out impurities affecting bioassay results .
  • Assay Standardization : Use positive controls (e.g., indomethacin for anti-inflammatory assays) and replicate experiments under identical conditions (pH, temperature) .
  • Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of activity variations across studies .

Q. What computational strategies are effective in predicting reactivity and interaction mechanisms with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites of nucleophilic/electrophilic reactivity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., kinases) or receptors .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories to assess stability of binding poses .

Q. What methodologies enable systematic exploration of structure-activity relationships (SAR) for analogs in drug discovery?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace formyl with hydroxyethyl or trifluoromethyl groups) and test bioactivity .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorometric assays .
    • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Data Modeling : Use QSAR (Quantitative SAR) tools like MOE or KNIME to correlate structural descriptors (logP, polar surface area) with activity .

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